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molecular formula C9H6N2O3 B089424 5-(4-Nitrophenyl)oxazole CAS No. 1014-23-9

5-(4-Nitrophenyl)oxazole

Cat. No. B089424
M. Wt: 190.16 g/mol
InChI Key: JJFHVOMPLSSUEC-UHFFFAOYSA-N
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Patent
USRE040795E1

Procedure details

To an aqueous solution containing 0.84 g of sodium hydroxide were added 0.45 g of 4-nitrobenzaldehyde, 12.2 g of a methylene chloride solution containing 0.65 g of TosMIC which was obtained in the same way as that of Example 6 and 0.10 g of tetrabutyl ammonium bromide at room temperature. The mixture was allowed to react at room temperature until HPLC found no trace of the starting materials. Upon the completion of the reaction, the reaction solution was washed with water and dried over anhydrous magnesium sulfate. The solvents were distilled off. An HPLC analysis showed that the concentrated residue contained 0.82 g of the target compound (yield: 93%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
solvent
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1)([O-:5])=[O:4].CC1C=CC(S([CH2:24][N+:25]#[C-:26])(=O)=O)=CC=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:10]2[O:11][CH:26]=[N:25][CH:24]=2)=[CH:12][CH:13]=1)([O-:5])=[O:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
12.2 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.65 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature until HPLC
CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 144.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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